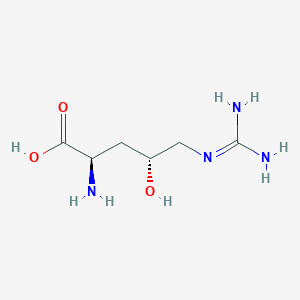
2-Amino-4-ethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-ethylbenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an amino group (-NH2) and an ethyl group (-C2H5) attached to a benzene ring with an aldehyde functional group (-CHO)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethylbenzaldehyde can be achieved through several methods. One common approach involves the reduction of 2-Nitro-4-ethylbenzaldehyde, followed by the introduction of the amino group. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of recyclable chiral auxiliaries and catalytic methods with lighter reagents that produce less waste and lower toxicity are favored to align with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: 2-Amino-4-ethylbenzoic acid.
Reduction: 2-Amino-4-ethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry: 2-Amino-4-ethylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its derivatives are employed in the manufacture of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-Amino-4-ethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate enzyme activity and influence cellular processes. The compound’s effects are mediated through pathways involving protein modification and signal transduction .
Comparación Con Compuestos Similares
4-Ethylbenzaldehyde: Lacks the amino group, making it less reactive in certain biological contexts.
2-Amino-4-methylbenzaldehyde: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
Uniqueness: 2-Amino-4-ethylbenzaldehyde is unique due to the presence of both an amino group and an ethyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2-amino-4-ethylbenzaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-6H,2,10H2,1H3 |
Clave InChI |
ZRMKHYZSASCYDG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)



![Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13125085.png)


![10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one](/img/structure/B13125096.png)

